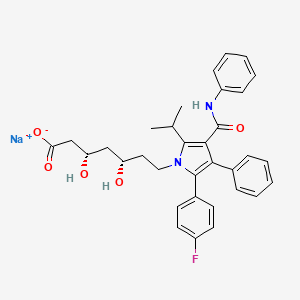

(3s,5s)-atorvastatin sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Core Biological Activity and Mechanism of Action

Atorvastatin works primarily by reversibly and competitively inhibiting HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway [1] [2] [3].

- Enzyme Inhibition: It binds to the active site of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate [3].

- Upregulation of LDL Receptors: By reducing intrahepatic cholesterol synthesis, atorvastatin causes an increase in the number of LDL receptors on liver cell surfaces. This enhances the clearance of Low-Density Lipoprotein Cholesterol (LDL-C) from the bloodstream [1] [2].

- Pleiotropic Effects: Beyond lipid-lowering, atorvastatin has other biological effects believed to be due to the inhibition of isoprenoid intermediates, which are involved in modulating various cellular signaling proteins [4].

The diagram below illustrates the primary mechanism and key pleiotropic effects.

Atorvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and pleiotropic effects via isoprenoid pathway inhibition.

Key Pharmacokinetic Parameters

The following table summarizes the essential pharmacokinetic properties of atorvastatin. These characteristics are crucial for researchers to understand its behavior in vivo.

| Parameter | Value / Description | Significance / Context |

|---|---|---|

| Bioavailability | ~14% (low due to first-pass metabolism) [1] | High pre-systemic clearance. |

| Time to Peak Plasma Concentration (T~max~) | 1 - 2 hours [1] [3] | Rapid absorption after oral administration. |

| Protein Binding | ≥ 98% [1] [3] | Highly bound to plasma proteins. |

| Volume of Distribution (V~d~) | ~381 L [1] [3] | Indicates extensive tissue distribution. |

| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 [1] | Key site for drug-drug interactions. |

| Key Uptake Transporter | OATP1B1 (SLCO1B1 gene) [1] [5] | Critical for hepatic uptake; genetic polymorphisms affect exposure and myopathy risk [1]. |

| Active Metabolites | ortho- and para-hydroxylated derivatives [1] | Contribute to prolonged pharmacological activity. |

| Elimination Half-Life (Parent Drug) | ~14 hours [1] [3] | |

| Elimination Half-Life (HMG-CoA Reductase Inhibitory Activity) | 20 - 30 hours [1] [3] | Due to active metabolites. Allows for flexible once-daily dosing. |

| Primary Route of Excretion | Bile / Feces [1] [2] | Minimal renal excretion (<2% in urine). |

Detailed Experimental Protocols from Research

Here are methodologies from published studies that you can adapt for investigating atorvastatin activity.

Protocol: Preclinical PET Imaging and Biodistribution

This protocol from a 2021 study uses radiolabeled [18F]atorvastatin to visualize real-time pharmacokinetics and assess sexual dimorphism [6].

Objective: To assess the in vivo pharmacokinetics and tissue distribution of [18F]atorvastatin in male and female Wistar rats.

Experimental Workflow:

Experimental workflow for preclinical PET imaging and biodistribution study of [18F]atorvastatin [6].

Key Parameters & Analysis:

- Radiochemical Synthesis: [18F]Atorvastatin was synthesized via Ru-mediated 18F-deoxyfluorination, purified via HPLC, and formulated in a physiological calcium acetate solution [6].

- Kinetic Modeling: PET data were fitted to several pharmacokinetic models. The irreversible 2-tissue compartment model best described [18F]atorvastatin kinetics in the liver [6].

- Quantification: A strong correlation (R² > 0.93) was found between the net influx rate (K~i~) and the liver's Standard Uptake Value (SUV) between 40-90 minutes, suggesting SUV can be a simplified surrogate measure [6].

Protocol: In Vitro Study of Calcium Channel Blocking Activity

This 2016 study provides a methodology to investigate a potential "off-target" (pleiotropic) effect of atorvastatin using isolated tissue [7].

Objective: To determine if atorvastatin exhibits calcium channel blocking (CCB) activity on smooth muscle by relaxing spontaneous and KCl-induced contractions in isolated rabbit jejunum.

Experimental Workflow:

Experimental workflow for in vitro study of atorvastatin calcium channel blocking activity in isolated tissue [7].

- Atorvastatin relaxed both spontaneous and KCl (80 mM)-induced contractions, with mean IC~50~ values of -5.19 ± 0.07 log M and -4.37 ± 0.09 log M, respectively [7].

- Pre-treatment with atorvastatin produced a significant rightward shift in calcium concentration-response curves, similar to the effect of the standard calcium channel blocker verapamil [7].

- The study concluded that atorvastatin has calcium antagonistic effects on voltage-gated calcium channels, which may explain side effects like gastrointestinal disturbances and muscle weakness [7].

Research Implications and Future Directions

The stereospecificity of atorvastatin means that different stereoisomers like (3S,5S) likely have different potencies for HMG-CoA reductase inhibition and potentially unique off-target profiles. Research in this area could focus on:

- Synthesis and Purification: Developing synthetic routes to obtain pure (3S,5S)-atorvastatin.

- Enzyme Assays: Conducting in vitro enzyme inhibition assays to directly compare the potency of the (3S,5S) isomer against the (3R,5R) form.

- Cellular Phenotyping: Applying protocols like the one above [4] to investigate if the (3S,5S) isomer has a distinct effect on vascular smooth muscle cell phenotype.

- Safety Profiling: Using the isolated tissue model [7] to determine if the calcium channel blocking activity is stereospecific.

References

- 1. Atorvastatin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Atorvastatin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Atorvastatin Uses, Interactions & Side Effects [news-medical.net]

- 4. Calcium channel regulation in vascular smooth muscle cells [pmc.ncbi.nlm.nih.gov]

- 5. A hybrid model to evaluate the impact of active uptake ... [pmc.ncbi.nlm.nih.gov]

- 6. [18F]Atorvastatin Pharmacokinetics and Biodistribution in ... [pmc.ncbi.nlm.nih.gov]

- 7. Current statins show calcium channel blocking activity through ... [bmcpharmacoltoxicol.biomedcentral.com]

Comprehensive Technical Analysis: PXR Activation by (3S,5S)-Atorvastatin and Its Implications for Drug Development

Introduction to PXR Biology and Its Role in Drug Metabolism

The pregnane X receptor (PXR), encoded by the NR1I2 gene, functions as a master regulator of xenobiotic metabolism and represents a critical nuclear receptor in the body's defense system against foreign compounds. As a ligand-activated transcription factor, PXR forms a heterodimeric complex with RXRα (retinoid X receptor alpha) that binds to specific DNA response elements in the regulatory regions of target genes, primarily those involved in drug metabolism and transport [1]. PXR exhibits a uniquely promiscuous ligand-binding capability due to its large and flexible ligand-binding pocket (approximately 1150-1540 ų), which enables it to interact with structurally diverse compounds including pharmaceuticals, endobiotics, and herbal supplements [2] [1]. This remarkable adaptability positions PXR as a crucial sensor mechanism that coordinates the transcriptional regulation of genes encoding drug-metabolizing enzymes and transporters in response to chemical exposure.

PXR's significance in pharmacology stems primarily from its role as the principal regulator of CYP3A4, the cytochrome P450 enzyme responsible for metabolizing over 50% of clinically used drugs [2]. Beyond CYP3A4, PXR activation induces the expression of numerous genes involved in phase I metabolism (other CYP enzymes), phase II conjugation enzymes (including sulfotransferases and UDP-glucuronosyltransferases), and drug transport proteins (such as multidrug resistance protein 1 MDR1 and organic anion transporting polypeptides OATP) [2] [1]. This comprehensive regulatory control establishes PXR as a critical determinant of drug disposition and a primary mechanism underlying drug-drug interactions in clinical practice. The receptor is predominantly expressed in tissues central to drug metabolism and elimination, including the liver, intestine, and to a lesser extent, the kidney, positioning it at the frontline of the body's chemical defense system [1].

Experimental Evidence of PXR Activation by (3S,5S)-Atorvastatin

Quantitative Data Summary

Table 1: Quantitative Profile of (3S,5S)-Atorvastatin-Mediated PXR Activation and CYP Induction

| Parameter | Value/Result | Experimental System | Citation |

|---|---|---|---|

| PXR Activation EC₅₀ | 12.4 μM | Luciferase reporter assay | [3] |

| CYP2B mRNA Induction | Significant increase | Primary human hepatocytes | [4] [3] |

| CYP3A4 mRNA Induction | Significant increase | Primary human hepatocytes | [4] [3] |

| CYP2A6 Induction | Present | Primary human hepatocytes | [4] |

| Enantiomer Potency Ranking | RR > RS = SR > SS | Primary human hepatocytes | [4] |

Table 2: Enantiomer-Specific Effects of Statins on PXR Activation and CYP Induction

| Statin | Active Enantiomers | PXR Activation Pattern | Key CYP Enzymes Induced |

|---|---|---|---|

| Atorvastatin | All four enantiomers (RR > RS = SR > SS) | Dose-dependent with enantiospecific potency | CYP2A6, CYP2B6, CYP3A4 |

| Fluvastatin | SR > RS = SS > RR | Dose-dependent with enantiospecific potency | CYP2A6, CYP2B6, CYP3A4 |

| Rosuvastatin | Only RS active | Minimal PXR activation | CYP2A6, CYP2B6, CYP3A4 |

(3S,5S)-atorvastatin, while considered the pharmaceutically inactive enantiomer of atorvastatin in terms of HMG-CoA reductase inhibition, demonstrates significant activity as a PXR agonist with an EC₅₀ of 12.4 μM in luciferase reporter assays [3]. This PXR activation capacity is not an isolated effect but translates to functional pharmacological outcomes, as exposure to (3S,5S)-atorvastatin in primary human hepatocytes results in the significant upregulation of CYP2B and CYP3A4 mRNA content, with potency and efficacy comparable to other atorvastatin enantiomers [4] [3]. The PXR-mediated effects extend beyond these primary cytochrome P450 enzymes to include dose-dependent induction of CYP2A6, demonstrating a broader impact on the drug metabolism machinery than previously recognized [4].

The PXR activation profile of (3S,5S)-atorvastatin must be understood within the broader context of statin enantiomer specificity. Comparative studies reveal that all four optical isomers of atorvastatin activate PXR and induce cytochrome P450 enzymes, but with varying enantioselective potency following the hierarchy RR > RS = SR > SS [4]. This pattern illustrates the structural sensitivity of PXR activation, where subtle changes in chiral configuration significantly impact receptor affinity and subsequent transcriptional activity. Interestingly, this enantioselectivity pattern varies considerably between different statins—fluvastatin enantiomers follow a different potency order (SR > RS = SS > RR), while rosuvastatin demonstrates minimal PXR activation with only the 3R,5S-enantiomer showing any appreciable activity [4]. These findings underscore the complex structure-activity relationships governing PXR activation by statins and highlight the potential for significant differences in drug-drug interaction profiles between even closely related compounds.

Detailed Experimental Protocols and Methodologies

Gene Reporter Assay for PXR Activation

The assessment of PXR activation by (3S,5S)-atorvastatin employed a validated gene reporter system utilizing LS180 human colon adenocarcinoma cells transiently transfected with a p3A4-luc reporter construct. This specialized construct contains the basal promoter region (-362/+53) with proximal PXR response element along with the distal xenobiotic responsive enhancer module (-7836/-7208) from the CYP3A4 gene 5´-flanking region cloned into a pGL3-Basic reporter vector [4]. The experimental protocol involves transfecting the cells using FuGENE HD Transfection Reagent, followed by a 24-hour treatment period with (3S,5S)-atorvastatin or vehicle control (DMSO at 0.1% v/v). The concentration range tested typically spans from 1-100 μM to establish a comprehensive dose-response relationship, with rifampicin (10 μM) serving as a positive control for PXR activation [4]. Following the treatment incubation, cells are lysed with luciferase lysis buffer and luciferase activity is quantified using a Tecan Infinite M200 Pro plate reader or similar instrumentation, with data normalized to protein content or cell viability measurements obtained through parallel cytotoxicity assays [4].

Primary Human Hepatocyte Studies for CYP Induction

The functional consequences of PXR activation were investigated using primary human hepatocytes isolated from human liver donors, with studies typically including cells from multiple donors (e.g., 3 distinct donors) to account for interindividual variability in drug metabolism responses [4]. Hepatocytes are cultured in serum-free medium under standard conditions (37°C, 5% CO₂) and treated with (3S,5S)-atorvastatin across a concentration range (1-50 μM) for 24-48 hours. Following treatment, comprehensive expression analysis is performed at both mRNA and protein levels. For mRNA quantification, RT-PCR is employed using specific primers for target genes (CYP2A6, CYP2B6, CYP3A4, CYP2C9), while protein expression is assessed via western blot analysis using cytochrome P450-specific antibodies [4]. This multidimensional approach allows researchers to confirm that transcriptional activation mediated by PXR translates to functional protein expression, providing a complete picture of the enzyme induction potential of (3S,5S)-atorvastatin.

Nuclear Receptor Selectivity Profiling

To establish the receptor specificity of (3S,5S)-atorvastatin, additional gene reporter assays are conducted using specialized cell lines designed to monitor activity of related nuclear receptors. The AZ-AhR cell line (derived from human hepatoma HepG2 cells transfected with a construct containing AhR binding sites upstream of a luciferase reporter gene) is used to assess aryl hydrocarbon receptor activation [4]. Similarly, the AZ-GR cell line (derived from human cervix carcinoma HeLa cells transfected with a construct containing glucocorticoid response elements) is employed to evaluate potential interactions with the glucocorticoid receptor pathway [4]. These assays follow similar protocols to the PXR reporter assay, with 24-hour compound exposure and luciferase endpoint measurement, providing a comprehensive receptor selectivity profile that confirms the specific involvement of PXR in the observed effects.

Mechanistic Insights and Signaling Pathways

The activation of PXR by (3S,5S)-atorvastatin initiates a well-characterized transcriptional cascade that ultimately leads to enhanced drug metabolism capacity. The mechanism begins with ligand binding to PXR's large, flexible ligand-binding domain, which triggers a conformational change in the AF-2 helix located in the C-terminal region of the receptor [1]. This structural rearrangement facilitates the dissociation of corepressor complexes and enables recruitment of transcriptional coactivators such as members of the p160 family (SRC-1, SRC-2, SRC-3) [2] [1]. The ligand-activated PXR then forms a heterodimeric complex with RXRα that translocates to the nucleus (in cases where PXR is initially cytosolic) and binds to specific DNA response elements, including direct repeats (DR-3, DR-4, DR-5) and everted repeats (ER-6, ER-8) in the regulatory regions of target genes [2]. This binding recruits additional components of the transcriptional machinery, ultimately leading to the enhanced expression of drug-metabolizing enzymes and transporters [1].

Diagram 1: PXR activation pathway by (3S,5S)-atorvastatin, showing the sequence from ligand binding to gene expression.

The molecular consequences of PXR activation extend beyond the straightforward induction of drug-metabolizing enzymes. PXR engages in complex cross-talk with other nuclear receptors, including constitutive androstane receptor (CAR) and hepatocyte nuclear factor 4 alpha (HNF4α), often through competition for common coactivators or disruption of coactivation complexes [1]. This receptor cross-talk creates a regulatory network that can lead to both synergistic and antagonistic effects on gene expression. For example, PXR activation has been shown to repress genes involved in gluconeogenesis (PEPCK1, G6Pase), bile acid synthesis (CYP7A1, CYP8B1), and steroid metabolism (SULT1E1) through these cross-talk mechanisms [1]. Additionally, PXR activation influences energy homeostasis pathways, modulating hepatic glucose and lipid metabolism through both direct transcriptional regulation and interference with other metabolic regulators, illustrating the receptor's expanding role beyond xenobiotic metabolism [2] [1].

Research Implications and Applications

Drug Development Considerations

The demonstration that (3S,5S)-atorvastatin, the pharmaceutically inactive enantiomer in terms of HMG-CoA reductase inhibition, retains significant PXR activation capacity has profound implications for drug development strategies. This finding challenges the conventional assumption that isolating single enantiomers necessarily eliminates off-target pharmacological effects and underscores the importance of comprehensive receptor profiling during lead optimization. The relatively potent PXR activation (EC₅₀ = 12.4 μM) exhibited by (3S,5S)-atorvastatin suggests that this enantiomer could contribute to the drug-drug interaction profile of racemic atorvastatin formulations, potentially mediating interactions with co-administered medications that are PXR substrates [4] [3]. Furthermore, the observed induction of multiple CYP enzymes (CYP2A6, CYP2B6, CYP3A4) indicates that the metabolic consequences extend beyond the well-characterized CYP3A4 pathway, suggesting a broader interaction potential than previously recognized [4].

The enantioselective patterns of PXR activation across different statins provide valuable insights for rational drug design aimed at minimizing metabolic interactions. The substantial variation in PXR activation potency between enantiomers of atorvastatin (RR > RS = SR > SS) and fluvastatin (SR > RS = SS > RR), contrasted with the minimal activation by rosuvastatin enantiomers, reveals important structure-activity relationships that could guide medicinal chemistry efforts [4]. These findings suggest that specific structural features, potentially related to the fluorophenyl group orientation, hydrogen bonding capacity, or overall molecular conformation, significantly influence PXR binding affinity. By elucidating these structural determinants, researchers can develop advanced statin analogs or next-generation cholesterol-lowering agents that maintain potent HMG-CoA reductase inhibition while minimizing PXR-mediated metabolic interactions, thereby enhancing therapeutic safety profiles.

Clinical and Regulatory Implications

From a clinical perspective, the PXR activation capacity of (3S,5S)-atorvastatin contributes to our understanding of the metabolic interactions observed with atorvastatin therapy. While current drug interaction profiles primarily focus on atorvastatin's metabolism via CYP3A4, the PXR-mediated induction of multiple drug-metabolizing enzymes suggests that atorvastatin may also act as a perpetrator in drug-drug interactions by enhancing the clearance of co-administered medications that are substrates for CYP2B6, CYP2A6, and other PXR-regulated enzymes [4]. This expanded interaction potential should be considered when prescribing atorvastatin in complex polypharmacy regimens, particularly in patients receiving narrow therapeutic index medications metabolized by these enzymes. The differential PXR activation patterns between statin enantiomers may also explain variations in drug interaction profiles observed between different statins, informing clinician selection of specific statins based on a patient's concomitant medications.

The findings regarding (3S,5S)-atorvastatin's PXR activation also carry significant implications for regulatory science and drug approval processes. These results highlight the importance of evaluating both enantiomers of chiral drugs during preclinical development, even when one enantiomer is considered pharmacologically inactive for the primary therapeutic target. Regulatory agencies may need to consider enantiomer-specific assessment of nuclear receptor activation as part of comprehensive safety pharmacology profiles, particularly for drugs likely to be used long-term or in combination therapies. Additionally, the demonstration of enantioselective PXR activation supports the regulatory preference for enantiopure drug formulations when substantial differences in off-target effects exist between enantiomers, as this approach can optimize therapeutic indices and minimize adverse metabolic consequences.

Conclusion and Future Research Directions

The investigation of (3S,5S)-atorvastatin's effects on PXR activation provides a compelling example of how enantiomer-specific pharmacology can significantly influence drug properties beyond primary therapeutic targets. The experimental evidence demonstrating that this "inactive" enantiomer functions as a PXR agonist with an EC₅₀ of 12.4 μM and induces clinically relevant drug-metabolizing enzymes underscores the importance of comprehensive pharmacological profiling of all stereoisomers during drug development [4] [3]. The enantiospecific patterns observed across different statins further reveal the structural sophistication of PXR ligand recognition and highlight opportunities for designing improved therapeutic agents with reduced interaction potential. These findings fundamentally expand our understanding of statin pharmacology and challenge simplified interpretations of enantiomer purity as a straightforward solution to off-target effects.

References

- 1. Pregnane X Receptor (PXR)-Mediated Gene Repression ... [frontiersin.org]

- 2. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3S,5S)-Atorvastatin | PXR Agonist | MedChemExpress [medchemexpress.com]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

is (3S,5S)-atorvastatin an HMG-CoA reductase inhibitor

Mechanism of Action as an HMG-CoA Reductase Inhibitor

Atorvastatin, via its (3S,5S) side chain, functions as a competitive and reversible inhibitor of HMG-CoA reductase [1]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the committed, rate-limiting step in the cholesterol biosynthetic pathway in the liver [2] [3].

The diagram below illustrates the enzymatic reaction and the mechanism of competitive inhibition by (3S,5S)-atorvastatin.

The (3S,5S)-atorvastatin competes with the natural substrate HMG-CoA for the active site of HMG-CoA reductase, thereby inhibiting cholesterol production [2] [4].

The inhibition triggers two key downstream effects [2]:

- Reduced Intrahepatic Cholesterol Synthesis: Directly decreases the production of cholesterol in liver cells.

- Upregulation of LDL Receptors: The lower intracellular cholesterol level activates a proteolytic cascade that cleaves Sterol Regulatory Element-Binding Proteins (SREBPs). These transcription factors migrate to the nucleus and increase the expression of LDL receptors on the hepatocyte surface. The increased number of LDL receptors enhances the clearance of LDL and VLDL particles from the bloodstream, further reducing plasma cholesterol levels [2] [5].

Beyond lowering atherogenic lipoproteins, statins like atorvastatin exhibit pleiotropic effects, including plaque stabilization, reduced vascular inflammation, improved endothelial function, and decreased thrombogenicity [2].

Quantitative Inhibition and Potency Data

The potency of different statins can be compared based on their ability to lower Low-Density Lipoprotein Cholesterol (LDL-C). Atorvastatin is classified as a high-intensity statin.

| Statin | Example Daily Dose | Approximate LDL-C Reduction | Intensity Classification |

|---|---|---|---|

| Atorvastatin | 10 mg | 39% | High [3] |

| 20 mg | 43% | High [3] | |

| 40 mg | 50% | High [2] [3] | |

| 80 mg | 60% | High [3] | |

| Rosuvastatin | 5 mg | 45% | High [3] |

| 10 mg | 52% | High [3] | |

| 20 mg | 55% | High [2] [3] | |

| Simvastatin | 40 mg | 41% | Moderate [3] |

Experimental Protocols for HMG-CoA Reductase Inhibition

For researchers investigating the inhibitory activity of (3S,5S)-atorvastatin or novel compounds, the following core methodologies are foundational.

Core In Vitro Enzyme Inhibition Assay

This protocol measures the direct inhibition of purified HMG-CoA reductase activity.

- Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of (3S,5S)-atorvastatin against HMG-CoA reductase.

- Key Reagents: Purified HMG-CoA reductase (often from rat or human liver microsomes), HMG-CoA, NADPH, test compound ((3S,5S)-atorvastatin), positive control statin (e.g., Simvastatin), and detection reagents [1].

- Procedure Outline:

- Reaction Setup: Prepare a series of reactions containing the enzyme, NADPH, and varying concentrations of the inhibitor in a suitable buffer.

- Initiation: Start the reaction by adding the substrate, HMG-CoA.

- Kinetic Measurement: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm spectrophotometrically over time. The rate of NADPH consumption is directly proportional to the enzyme's activity.

- Data Analysis: Calculate the percentage inhibition at each inhibitor concentration and plot a dose-response curve to determine the IC₅₀ value.

Cellular Activity Assay (HepG2 Cell Model)

This assay evaluates the functional consequence of enzyme inhibition in a more biologically relevant system.

- Objective: To assess the effect of (3S,5S)-atorvastatin on de novo cholesterol synthesis and LDL receptor uptake in human hepatoma cells (HepG2) [1].

- Key Reagents: HepG2 cell line, (3S,5S)-atorvastatin, ¹⁴C-acetate or ¹⁴C-mevalonate (radiolabeled precursors), LDL labeled with a fluorescent dye (e.g., DiI-LDL).

- Procedure Outline:

- Cell Treatment: Incubate HepG2 cells with a range of concentrations of (3S,5S)-atorvastatin for a set period (e.g., 24 hours).

- Cholesterol Synthesis Measurement: Pulse the cells with ¹⁴C-acetate. The amount of ¹⁴C incorporated into cellular cholesterol (measured by liquid scintillation counting after lipid extraction) reflects the rate of de novo synthesis.

- LDL Uptake Measurement: Incubate treated cells with DiI-LDL for several hours. After washing, quantify the cell-associated fluorescence using flow cytometry or a fluorescence plate reader, which indicates LDL receptor-mediated endocytosis.

The experimental workflow for the cellular assay is summarized below.

Workflow for evaluating the functional cellular effects of (3S,5S)-atorvastatin on cholesterol synthesis and LDL uptake.

References

- 1. Atorvastatin - an overview [sciencedirect.com]

- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HMG-CoA Reductase Inhibitors (Statins) [elsevier.health]

- 4. Atorvastatin Uses, Interactions & Side Effects [news-medical.net]

- 5. Atorvastatin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

atorvastatin inactive enantiomer mechanism of action

Stereochemistry and Mechanism of Action

Atorvastatin contains two chiral centers, leading to four possible stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S) [1]. Only the (3R,5R) configuration is therapeutically active [2] [1].

- Molecular Mimicry: Statins function by competitively inhibiting HMG-CoA reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway [3]. They mimic the natural substrate, HMG-CoA, and contain a pharmacophore that resembles the enzyme's transition state during catalysis [3] [4].

- Stereospecific Binding: The dihydroxyheptanoic acid side chain, which mimics the HMG portion of the substrate, must be in the (3R,5R) configuration to fit precisely into the active site of HMGR [4]. The (3S,5S)-enantiomer, with its incorrectly oriented functional groups, shows a dramatically reduced binding affinity and is considered inactive [2].

The diagram below illustrates the established mechanism leading to the inactivity of the (3S,5S) enantiomer.

Mechanism of stereospecific activity in atorvastatin enantiomers.

Experimental Evidence and Enantiomer Comparisons

Experimental data confirms that the biological effects of atorvastatin isomers are highly enantiospecific, extending beyond just HMG-CoA reductase inhibition.

Table 1: Comparative Biological Effects of Atorvastatin Optical Isomers

| Activity / Parameter | (3R,5R) Enantiomer (Active Drug) | (3S,5S) & Other Isomers | Experimental Context & Citation |

|---|---|---|---|

| HMG-CoA Reductase Inhibition | Potent inhibition (IC50 ~7 nM) [4]. | Significantly weaker or inactive [2]. | Enzyme inhibition assays [4]. |

| Induction of CYP3A4 | Strong induction potency [5]. | Lower induction potency [5]. | Primary human hepatocytes; potency order: RR > RS = SR > SS [5]. |

| Activation of PXR Receptor | Dose-dependent activation [5]. | Varies by isomer; (3R,5R) shows distinct activity [5]. | Gene reporter assays in transiently transfected LS180 cells [5]. |

Analytical Control of Enantiomeric Purity

Maintaining high enantiomeric purity of the (3R,5R) form is critical for drug safety and efficacy. Pharmacopoeial methods, such as the European Pharmacopoeia (EP) monograph, define strict quality controls [1].

- Chromatographic Method: The EP method uses normal-phase HPLC with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) and a mobile phase of n-heptane/ethanol/formic acid [1].

- Separation Goal: The method must resolve the active drug ((3R,5R)) from its enantiomeric impurity ((3S,5S), IMP-E) and diastereomeric impurities ((3R,5S)/(3S,5R), IMP-B) [1]. The limit for the enantiomeric impurity (IMP-E) in the drug substance is typically ≤0.15% [1].

- Method Improvements: Recent research focuses on improving these methods by using columns with smaller particle sizes (e.g., 3 µm Chiralpak AD-3) to achieve faster analysis times and reduce solvent consumption while maintaining resolution of all critical impurities [1].

Research and Development Insights

The choice to develop the single (3R,5R)-enantiomer was a key medicinal chemistry decision.

- Rational Drug Design: The discovery of atorvastatin involved molecular modeling to overlay new pyrrole-based compounds with known active structures, guiding the introduction of specific substituents to fill hydrophobic pockets in the enzyme [4].

- Synthetic Strategy: While initial routes produced a racemic mixture, extensive process chemistry was developed to synthesize the pure (3R,5R) enantiomer, halving the required dose and avoiding potential side effects or metabolic complications from inactive isomers [6] [4].

References

- 1. Improving the Current European Pharmacopoeia Enantio ... [mdpi.com]

- 2. atorvastatin | Ligand page [guidetopharmacology.org]

- 3. The Role of Structure and Biophysical Properties in ... [mdpi.com]

- 4. Classics in Medicinal Chemistry #1: Atorvastatin [medchemash.substack.com]

- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin ... [pmc.ncbi.nlm.nih.gov]

- 6. Atorvastatin - an overview | ScienceDirect Topics [sciencedirect.com]

purity analysis of (3S,5S)-atorvastatin sodium salt

Understanding the Analyte: (3S,5S)-Atorvastatin

(3S,5S)-Atorvastatin is one of the enantiomers of the cholesterol-lowering drug atorvastatin. Its key characteristics are summarized in the table below.

| Aspect | Description |

|---|---|

| IUPAC Name | 2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, monosodium salt [1] |

| CAS Number | 1428118-38-0 [2] [1] |

| Molecular Formula | C₃₃H₃₄FN₂O₅·Na [1] |

| Molecular Weight | 580.6 g/mol [1] |

| Primary Significance | Serves as a negative control in pharmacological studies and a specified impurity (Atorvastatin EP Impurity E) in quality control [2] [1]. |

| Biological Activity | Exhibits little to no inhibitory activity against HMG-CoA reductase, unlike the therapeutically active (3R,5R)-enantiomer [2] [1]. |

Analytical Techniques for Separation and Purity Analysis

The core challenge in purity analysis is separating the (3S,5S)-enantiomer from its diastereomers. HPLC is the most cited technique for this task.

| Technique | Key Separation Parameters | Application & Notes |

|---|

| Chiral HPLC | Column: Chiralcel OD-RH Mobile Phase: n-Hexane/2-Propanol (95:5 v/v) Flow Rate: 1.0 mL/min Detection: 260 nm [3] | Achieves direct separation of atorvastatin diastereomers. Reported retention times: 3.23 min and 3.85 min with a resolution (Rs) of 1.2 [3]. | | Reversed-Phase HPLC | Column: C18 (e.g., Kinetex, Zorbax) [4] [5] Mobile Phase: Buffer (e.g., Phosphate, pH 3.5-4.1) and Acetonitrile (Gradient) Detection: 240-280 nm [4] [6] | Workhorse for impurity profiling. Can separate (3S,5S)-atorvastatin from other process-related impurities in a single run [5]. | | Reversed-Phase UPLC/UHPLC | Column: Advanced C18 columns with sub-2µm particles (e.g., Zorbax Eclipse XDB C18, 1.8 µm) [5] Mobile Phase: Phosphate buffer (pH ~3.5) and Acetonitrile/Tetrahydrofuran [5] | Offers faster analysis and lower solvent consumption compared to conventional HPLC. Requires low-dispersion instrumentation [5]. |

Detailed HPLC Protocol for Impurity Analysis

This protocol is adapted from a method developed for the simultaneous determination of atorvastatin and its impurities [5].

Apparatus and Reagents

- HPLC System: Compatible with gradient elution and UV detection.

- Column: Superficially Porous C18 Column (e.g., Kinetex 2.6 µm, 100 x 4.6 mm or equivalent). These columns provide high efficiency with lower backpressure [4] [5].

- Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Ortho-Phosphoric Acid, High-Purity Water.

Mobile Phase and Chromatographic Conditions

- Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate Buffer. Adjust pH to 4.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane and degas.

- Mobile Phase B: Acetonitrile.

- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 [4] |

- Flow Rate: 1.0 mL/min [4]

- Column Temperature: Ambient (20-25°C) [6]

- Detection Wavelength: 244 nm (as per EP) or 280 nm [4] [5]

- Injection Volume: 2-10 µL [4] [5]

Sample Preparation

- Standard Solution: Accurately weigh about 10 mg of (3S,5S)-atorvastatin sodium salt reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial gradient composition, e.g., 50:50 buffer:acetonitrile) to obtain a 1 mg/mL stock solution [4] [6]. Further dilute as needed.

- Test Solution: Prepare the sample (e.g., bulk API) at a similar concentration.

System Suitability and Analysis

- Inject the standard solution. The method is suitable if the peak is symmetric and the relative standard deviation (RSD%) of peak area from consecutive injections is less than 2.0% [6].

- Inject the test solution and identify the (3S,5S)-atorvastatin peak by comparing its retention time with the standard.

Method Validation Parameters

For a purity method to be reliable, it must be validated. The following table outlines key parameters as per ICH guidelines.

| Parameter | Objective | Typical Target Specification | | :--- | :--- | :--- | | Specificity | Ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, excipients). | No interference observed at the retention time of the analyte peak [6] [5]. | | Linearity & Range | Demonstrate that the analytical procedure produces a response directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.999 over a specified range (e.g., 80%-120% of test concentration) [6]. | | Accuracy (Recovery) | Determine the closeness of the measured value to the true value. | Recovery of 98-102% for the API [4]. | | Precision |

- Repeatability: Same operating conditions over a short time.

- Intermediate Precision: Different days, analysts, or instruments. | RSD of ≤ 1.0% for repeatability [6]. | | Limit of Detection (LOD) / Quantification (LOQ) | LOD: Lowest concentration that can be detected. LOQ: Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ [4] [6]. |

Practical Considerations for Analysis

- Solution Stability: Standard and sample solutions should be assessed for stability over the analysis period. It is not recommended to store solutions for long term; prepare fresh when possible [1].

- Robustness: Deliberate, small variations in flow rate (±0.1 mL/min), mobile phase pH (±0.1 units), and organic solvent composition (±2-3%) should be tested to ensure the method's reliability [6].

- Forced Degradation Studies: To demonstrate the method's stability-indicating properties, stress the sample under conditions of acid/base hydrolysis, oxidation, and thermal degradation. The method should effectively separate the analyte peak from its degradation products [6].

The following diagram illustrates the logical workflow for developing and validating a purity method for this compound.

Workflow for developing and validating an HPLC purity method for this compound.

Current Trends and Future Perspectives

Current research focuses on developing faster, "greener" HPLC methods that reduce analysis time and toxic solvent use. One study replaced the European Pharmacopoeia's 85-minute method with a 15-minute one using a core-shell C18 column and a phosphate buffer/acetonitrile mobile phase, eliminating toxic tetrahydrofuran [5]. Advances in chiral stationary phases continue to improve the resolution of stereoisomers like (3S,5S)-atorvastatin [3].

References

- 1. (3S,5S)-Atorvastatin (sodium salt) - HMG-CoA Reductase [apexbt.com]

- 2. (3S,5S)-Atorvastatin (sodium salt) [chemicalbook.com]

- 3. Chiral screening approach of atorvastatin diastereomers by ... [zenodo.org]

- 4. Gradient HPLC Method for Simultaneous Determination of ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Novel, Fast, Simple HPLC Method for ... [mdpi.com]

- 6. Stability Indicating RP-HPLC Estimation of Atorvastatin ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3S,5S)-Atorvastatin Sodium Salt

Chemical and Physical Properties

(3S,5S)-Atorvastatin Sodium Salt is the inactive enantiomer of the blockbuster cholesterol-lowering drug Atorvastatin. It is used in research as a tool compound to study the mechanisms of statin drugs, particularly for investigating non-HMG-CoA reductase mediated effects, such as its role as a pregnane X receptor (PXR) activator [1].

Table 1: Basic Physicochemical Profile of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 501121-34-2 [2] [1] |

| Molecular Formula | C₃₃H₃₄FN₂NaO₅ [2] |

| Molecular Weight | 580.62 g/mol [2] |

| Appearance | Off-white to light yellow solid powder [1] |

| Purity | ≥95% to 98% [2] [1] |

| Storage Conditions | Powder: -20°C for 3 years; in solvent: -80°C for 6 months [1] |

Solubility Data and Stock Solution Preparation

A key challenge in working with (3S,5S)-Atorvastatin is its poor aqueous solubility, which is a characteristic of the atorvastatin molecule in general [3]. The following data summarizes its solubility in relevant solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |

|---|---|---|---|

| DMSO | ~125 mg/mL [1] | ~125 | ~223.76 |

| Water | Very slight [4] [3] | Information missing | Information missing |

| Methanol | Slightly soluble [4] | Information missing | Information missing |

Detailed Protocol for Stock Solution Preparation

Procedure for 100 mM Stock Solution in DMSO:

- Calculations: Weigh 58.06 mg of this compound (MW = 580.62 g/mol).

- Dissolution: Transfer the compound into a 1 mL volumetric vial. Add anhydrous DMSO to a final volume of 1 mL.

- Mixing: Vortex or gently agitate the mixture until the solid is completely dissolved, yielding a clear solution.

- Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use vials. Store at -80°C to prevent degradation and avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for approximately 6 months [1].

Experimental Protocols

Protocol 1: Solubility Determination via UV-Vis Spectrophotometry

This protocol is adapted from a validated method for atorvastatin and can be used to confirm the solubility of the (3S,5S) enantiomer [5].

- Principle: The method is based on the direct measurement of the native fluorescence of atorvastatin.

- Equipment: Spectrofluorometer, analytical balance, ultrasonic bath, volumetric flasks.

- Reagents: this compound, acetonitrile (HPLC grade).

- Procedure:

- Prepare a saturated solution by adding an excess of the compound to 1 mL of the solvent (e.g., DMSO or methanol) in a micro-centrifuge tube.

- Vortex the mixture for 30 seconds and then sonicate for 15 minutes.

- Allow the solution to equilibrate at room temperature for 24 hours with continuous agitation.

- Centrifuge the mixture at 10,000 RPM for 5 minutes to separate undissolved material.

- Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter.

- Dilute the filtrate appropriately with methanol or acetonitrile.

- Measure the absorbance at 246 nm using a UV-Vis spectrophotometer and determine the concentration using a pre-established calibration curve [5].

Protocol 2: Formulation for In Vivo Administration

For animal studies, stock solutions in DMSO must be further diluted into biocompatible vehicles [1].

Table 3: Example Formulations for Animal Dosing

| Injection Route | Formulation Composition (v/v) | Final DMSO Concentration |

|---|---|---|

| Intraperitoneal (IP), Intravenous (IV) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] | 10% |

| Oral Gavage (PO) | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [1] | 0% |

Workflow Diagram: In Vivo Dosing Solution Preparation

Biological Application Notes

Mechanism of Action as a Research Tool

While the (3R,5R) enantiomer is responsible for the primary lipid-lowering effect, the (3S,5S) enantiomer serves as a critical control in mechanistic studies.

Pathway Diagram: (3S,5S)-Atorvastatin as a PXR Activator

Important Safety and Handling Notes

- Intended Use: this compound is strictly for research use and not for human consumption [2] [1].

- Biohazard Considerations: The consensus opinion is that women taking a statin should not breastfeed due to potential disruption of infant lipid metabolism. While this is specific to the active drug, caution should be exercised when handling all related compounds [1].

Summary and Key Considerations

The experimental data indicates that this compound is highly soluble in DMSO, making it an excellent solvent for preparing concentrated stock solutions for in vitro studies. Its solubility in methanol is lower, described only as "slightly soluble" [4]. For in vivo applications, DMSO stock solutions must be diluted into appropriate vehicles to ensure biocompatibility.

Researchers should note that this enantiomer is primarily a tool for investigating non-lipid-related pathways, such as PXR-mediated gene regulation. When designing experiments, it is crucial to use the (3S,5S) and (3R,5R) enantiomers in tandem to dissect specific biological mechanisms.

References

- 1. ent- Atorvastatin | inactive... |hypolipidemic drug| InvivoChem [invivochem.com]

- 2. ( 3 , S )- 5 | CAS 501121-34-2 | SCBT - Santa... S Atorvastatin Sodium Salt [scbt.com]

- 3. Solubility and Bioavailability Enhancement of Poorly ... [pmc.ncbi.nlm.nih.gov]

- 4. ATORVASTATIN SODIUM | 134523-01-6 [chemicalbook.com]

- 5. Development and validation of a simple method for the ... [sciencedirect.com]

storage conditions for (3S,5S)-atorvastatin sodium salt

Application Notes: (3S,5S)-Atorvastatin Sodium Salt

1. Chemical Profile and Storage Conditions this compound (CAS 1428118-38-0) is a defined enantiomer of atorvastatin. It is characterized as a hygroscopic, crystalline solid [1]. Its storage conditions and solubility are critical for maintaining stability in a research setting.

- Storage Temperature: The material must be stored frozen at -20°C [1] [2]. One Safety Data Sheet further specifies that the powder is stable for 3 years at -20°C and for 2 years at 4°C [2].

- Handling: Containers must be kept tightly sealed to protect the material from moisture, given its hygroscopic nature [1] [2].

- Solubility: This compound is soluble in various solvents commonly used in research. The following table summarizes the solubility data for your experimental planning [1] [3]:

Table 1: Solubility Profile of this compound

| Solvent | Solubility |

|---|---|

| Dimethyl Formamide (DMF) | 25 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL |

| Ethanol | 0.5 mg/mL |

| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |

2. Biological Activity and Research Applications (3S,5S)-Atorvastatin is the pharmacologically inactive enantiomer of the cholesterol-lowering drug atorvastatin. While it shows "little or no inhibitory activity" against its primary target, HMG-CoA reductase, it has been identified as a relevant tool compound in other research areas [1] [4] [3].

- Primary Research Use: Its main application is as a selective activator of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes such as cytochrome P450 (CYP) [4].

- Key Experimental Finding: Studies in primary human hepatocytes demonstrate that (3S,5S)-Atorvastatin can increase the mRNA content of CYP2B and CYP3A with a potency equal to the active atorvastatin enantiomers. One study reported an EC₅₀ of 12.4 μM for PXR activation in a luciferase reporter assay [4].

- Role in Experimental Design: Due to its specific biological activity, (3S,5S)-Atorvastatin is critically important as a negative control in experiments designed to dissect the lipid-lowering effects of atorvastatin (via HMG-CoA reductase inhibition) from its PXR-mediated effects on drug metabolism [1] [4].

Experimental Protocols

Protocol 1: Safe Handling and Reconstitution

This protocol outlines the standard procedure for handling and preparing stock solutions of this compound.

- Safety Precautions: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhaling dust and avoid contact with skin and eyes [2].

- Materials:

- Vial of this compound powder

- Appropriate solvent (e.g., DMSO, DMF, Ethanol)

- Pre-chilled microcentrifuge tubes

- Piperettes and sterile tips

- Safety goggles, gloves, lab coat

- Procedure:

- Equilibration: Remove the compound from the -20°C freezer and allow the vial to equilibrate to room temperature inside a fume hood before opening. This prevents condensation of moisture into the hygroscopic powder.

- Weighing: Briefly open the vial and quickly weigh the required mass of powder.

- Reconstitution: Transfer the powder to a clean microcentrifuge tube. Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10-50 mM in DMSO).

- Mixing: Vortex or pipette mix thoroughly until the solution is clear and all material has dissolved.

- Aliquoting: For long-term stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

- Storage: Store aliquots at -20°C or -80°C. The Safety Data Sheet recommends storage at -80°C for 6 months and -20°C for 1 month for solutions [2].

The workflow for proper storage and handling is summarized in the following diagram:

Protocol 2: Assessing CYP Induction in Human Hepatocytes

This protocol is adapted from published research using (3S,5S)-Atorvastatin to study PXR-mediated induction of cytochrome P450 enzymes [4].

- Objective: To evaluate the induction of CYP2B and CYP3A mRNA expression in primary cultured human hepatocytes.

- Materials:

- Primary human hepatocytes (e.g., plated in collagen-coated dishes)

- Hepatocyte maintenance medium (Williams' Medium E with supplements)

- This compound stock solution (e.g., 10 mM in DMSO)

- Vehicle control (DMSO)

- Positive control (e.g., known PXR agonist like rifampicin)

- RNA isolation kit

- cDNA synthesis kit

- Real-time PCR system and reagents

- TaqMan probes or primers for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH)

- Procedure:

- Cell Treatment: Culture primary human hepatocytes according to established protocols. After 2-3 days of plating, treat the cells with (3S,5S)-Atorvastatin at various concentrations (e.g., 1-100 μM). Include a vehicle control (DMSO at the same dilution) and a positive control. Refresh the medium with the compounds every 24 hours for 48-72 hours.

- RNA Isolation: After the treatment period, lyse the cells and extract total RNA using a commercial kit. Measure RNA concentration and ensure integrity.

- cDNA Synthesis: Synthesize first-strand cDNA from equal amounts of total RNA (e.g., 1 μg) using a reverse transcription kit.

- Quantitative PCR (qPCR): Perform real-time PCR using gene-specific probes for CYP2B6 and CYP3A4. Normalize the expression of the target genes to the housekeeping gene.

- Data Analysis: Calculate the fold-change in mRNA expression in treated samples compared to the vehicle control using the ΔΔCt method.

The experimental workflow for this protocol is outlined below:

Reference Summary

The information in these notes is synthesized from chemical, supplier, and research data.

- ChemicalBook Data - Provides fundamental chemical identifiers, supplier information, pricing, and critical storage and solubility data for this compound [1].

- Chemsrc Database - Details the biological activity of the compound, specifically its role as an inactive HMG-CoA reductase enantiomer and its ability to activate the pregnane X receptor (PXR) and induce CYP enzymes [4].

- AbMole MSDS - Offers essential safety information and, crucially, specific storage stability timelines for both powder and solution forms of the compound [2].

- Biomol Product Information - Confirms the compound's lack of HMG-CoA reductase inhibitory activity and provides supplementary solubility and identifier information [3].

References

- 1. (3S,5S)-Atorvastatin (sodium salt) | 1428118-38-0 [chemicalbook.com]

- 2. Material Safety Data Sheet of (3S,5S)-Atorvastatin sodium ... [abmole.com]

- 3. biomol.com/products/chemicals/biochemicals/ 3 - s - 5 ... s atorvastatin [biomol.com]

- 4. ( 3 , S )- 5 | CAS#:501121-34-2 | Chemsrc S Atorvastatin [chemsrc.com]

Chemical Profile and Research Context of (3S,5S)-Atorvastatin Sodium Salt

The table below summarizes the key available data on (3S,5S)-atorvastatin sodium salt. This stereoisomer is often used in research as a reference standard, for instance, as Atorvastatin EP Impurity E [1].

| Property | Description |

|---|---|

| CAS Number | 501121-34-2 [1] |

| Molecular Formula | C₃₃H₃₅FN₂O₅ [1] |

| Molecular Weight | 558.64 g/mol [1] |

| Physical Form | White to off-white solid [1] |

| Melting Point | 182-184°C [1] |

| Solubility | Slightly soluble in DMSO and Methanol [1] |

| Storage | -20°C Freezer [1] |

| Primary Research Use | Pharmaceutical impurity/reference standard; study of statin stereochemistry and metabolism [1]. |

Potential Research Applications & Experimental Directions

While detailed protocols are not available in the search results, the following areas are actively researched in relation to atorvastatin and can guide your experimental design using the (3S,5S) isomer.

1. Hepatic Transporter Kinetics: A 2025 study characterized the uptake of various statins, including atorvastatin, by hepatic Organic Anion Transporting Polypeptides (OATPs) [2]. You could design experiments to compare the transport kinetics of (3S,5S)-atorvastatin with the therapeutic (3R,5R)-form.

- Experimental Approach: Use cell lines (e.g., HEK293) overexpressing human OATP1B1, OATP1B3, or OATP2B1. Measure the time- and concentration-dependent uptake of the isomer. Analyze data using Michaelis-Menten kinetics to determine affinity (Km) and transport capacity (Vmax) [2].

2. Advanced Drug Delivery Systems: Research explores conjugating atorvastatin to polymers or nanoparticles to improve its targeted delivery, particularly for atherosclerosis [3].

- Experimental Approach:

- Polymer Conjugation: Synthesize a conjugate with a polymer like hyaluronic acid, which can target CD44 receptors on inflammatory macrophages in plaques. Characterize the conjugate using NMR and FTIR. Evaluate drug loading, release profile in vitro, and efficacy in reducing inflammation in macrophage cell models [3].

- Nanoparticle Formulation: Develop macrophage membrane-coated, reactive oxygen species (ROS)-responsive nanoparticles loaded with the isomer. Test their ability to target inflammatory sites and release the drug in response to high ROS conditions found in plaques [3].

- Experimental Approach:

The following diagram outlines the core workflow for investigating (3S,5S)-atorvastatin in these two key research applications.

A Note on Sourcing the Compound

The this compound is available from several chemical suppliers for research purposes. The pricing is typically on a per-milligram scale, which is standard for high-purity reference standards [1].

- Supplier Examples: Biosynth Carbosynth, ChemScene, American Custom Chemicals Corporation [1].

- Pricing Indication: As of late 2021, prices ranged from approximately $75 for 1 mg to over $300 for smaller quantities, confirming it is a high-cost specialty chemical [1].

References

how to dissolve (3S,5S)-atorvastatin for cell culture

Solubility Properties and Stock Solution Preparation

(3S,5S)-Atorvastatin is the inactive enantiomer of atorvastatin and is used in research, for instance, as a control to study specific receptor interactions [1]. Its solubility profile is a key consideration for experimental design.

The table below summarizes the solubility data and recommended conditions for preparing a stock solution.

| Solvent | Solubility | Recommended Stock Concentration | Notes |

|---|---|---|---|

| DMSO | 125 mg/mL (223.76 mM) [1] | 10-100 mM | Primary recommended solvent. Hygroscopic; use newly opened DMSO to avoid water contamination. |

| Methanol | Freely soluble [2] | N/A for direct cell culture | Can be used for initial dissolution, but must be evaporated and reconstituted in DMSO or culture medium for cell assays to avoid toxicity. |

Detailed Protocol for Stock Solution Preparation

- Calculation: Determine the mass of (3S,5S)-atorvastatin needed to achieve your desired stock concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution from a powder:

- Mass (mg) = Concentration (50 mM) × Volume (1 mL) × Molecular Weight (558.64 g/mol)

- Mass = 0.050 mol/L × 0.001 L × 558.64 g/mol = 27.93 mg

- Weighing: Tare a microcentrifuge tube and accurately weigh out the calculated mass of the compound.

- Dissolution: Add the appropriate volume of pure, anhydrous DMSO directly to the tube. To achieve a 50 mM solution, add 1 mL of DMSO to 27.93 mg of powder.

- Mixing: Vortex the mixture vigorously for 1-2 minutes. To aid dissolution, you can gently sonicate the tube in a water bath sonicator for 5-10 minutes.

- Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.

- Short-term: Store at -20°C for up to one month.

- Long-term: Store at -80°C for up to two years [1].

Experimental Workflow for Cell Culture Treatment

The following diagram outlines the key steps for preparing and applying (3S,5S)-atorvastatin in cell culture experiments.

Key Considerations for Cell-Based Assays

- Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.1% (v/v) to avoid cellular toxicity [3]. Always include a vehicle control group treated with the same concentration of DMSO.

- Dilution Example: To achieve a final working concentration of 10 µM from a 50 mM DMSO stock, you would perform a 1:5000 dilution. A practical way is to first make a 1:100 intermediate dilution (e.g., 10 µL stock into 990 µL medium), and then dilute this intermediate 1:50 into the final culture well.

- Solubility in Aqueous Buffers: Like the active drug, (3S,5S)-atorvastatin has low solubility in aqueous solutions around neutral pH [4] [5]. When diluted in cell culture medium, it may form a nano-suspension rather than a true solution. Ensure the solution is mixed thoroughly immediately before adding it to cells to ensure consistent dosing.

Quality Control and Analytical Confirmation

For critical experiments, verifying the concentration and stability of your stock solution is good practice.

- UV-Vis Spectrophotometry: You can quantify the concentration by measuring the absorbance of a diluted sample and applying the molar extinction coefficient, if known. A published method for atorvastatin uses a detection wavelength of 245 nm [5].

- High-Performance Liquid Chromatography (HPLC): For precise analysis, an HPLC method can be used. A validated method from literature uses a C18 column with a mobile phase of sodium acetate buffer (pH 4.2) and acetonitrile (45:55 v/v) at a flow rate of 1.0 mL/min, with detection at 245 nm [5].

Critical Safety and Handling Notes

- For Research Use Only: This compound is for scientific research and is not for human or diagnostic use [2] [1].

- Aseptic Technique: While the stock solution in DMSO is inherently bacteriostatic, use sterile techniques during aliquoting and handling to maintain the sterility of your cell cultures.

- Documentation: Always record the batch number, preparation date, concentration, and storage conditions for your stock solutions.

References

- 1. (3S,5S)-Atorvastatin | PXR Agonist [medchemexpress.com]

- 2. 大连美仑生物技术有限公司 [meilune.com]

- 3. Atorvastatin inhibits malignant behaviors and induces ... [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, characterization and in vitro evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Discriminative ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for the Separation and Analysis of Atorvastatin Enantiomers and Impurities

Introduction

Atorvastatin (ATV) is a cornerstone in the management of hypercholesterolemia and prevention of cardiovascular diseases. As a synthetic chiral molecule with two stereogenic centers at the C3 and C5 positions of its heptanoic acid side chain, it can exist as four distinct stereoisomers. Therapeutically, only the (3R,5R) enantiomer is active, making the control of stereoisomeric purity a critical aspect of pharmaceutical quality assurance. The presence of enantiomeric and diastereomeric impurities, if not properly controlled, can impact the drug's safety and efficacy. This application note consolidates and presents detailed, validated chromatographic methods for the precise separation and quantification of atorvastatin and its stereoisomeric impurities, catering to the needs of researchers and quality control professionals in drug development.

Method Overview and Comparative Analysis

The following table summarizes the key characteristics of the available HPLC methods for separating atorvastatin enantiomers, providing a quick comparison to aid in method selection.

Table 1: Comparison of HPLC Methods for Atorvastatin Enantio-Separation

| Method Parameter | European Pharmacopoeia (EP) Method [1] | Improved Normal-Phase Method [1] | Fast Impurity Profiling Method [2] |

|---|---|---|---|

| Primary Application | Enantiomeric purity (IMP-E) | Enantiomeric & diastereomeric purity | Related substances & impurities in tablets |

| Column | Chiralpak AD-H (150 mm × 4.6 mm, 5 µm) | Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm) | Core-shell C18 column (e.g., 100 mm × 4.6 mm, 2.2 µm) |

| Mobile Phase | n-Heptane-Ethanol-Formic Acid (96:4:0.1 v/v/v) | n-Hexane-Ethanol-Formic Acid (90:10:0.1 v/v/v) | Gradient: Phosphate Buffer (pH 4.1) / Acetonitrile |

| Flow Rate | 1.8 mL/min | 1.0 mL/min | ~1.0 mL/min (typical for such columns) |

| Column Temperature | 40 °C | 35 °C | Ambient |

| Run Time | ~42 minutes | ~35 minutes | < 15 minutes |

| Approx. Mobile Phase Consumption | 76 mL | 35 mL | < 15 mL |

| Key Advantage | Official pharmacopeial method | Simultaneous separation of all stereoisomers; greener | Very fast; suitable for routine QC |

Detailed Experimental Protocols

Improved Normal-Phase Enantio-Selective HPLC Method

This method offers a robust and efficient alternative to the EP method, enabling the simultaneous separation of atorvastatin from its enantiomer (IMP-E) and diastereomer (IMP-B) with significant reductions in analysis time and solvent consumption [1].

2.1.1 Materials and Equipment

- HPLC System: Alliance e2695 Separation Module or equivalent, equipped with a Photodiode Array (PDA) detector.

- Data Acquisition Software: Empower (v. 2.0) or equivalent.

- Analytical Column: Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm). The stationary phase is amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica particles, providing greater stability and efficiency compared to coated phases [1].

- Chemicals:

- n-Hexane, HPLC grade

- Ethanol, HPLC grade

- Formic Acid (FA), 99%

- Methanol, HPLC grade

- Standards and Samples:

- ATV calcium salt (equivalent to ATV free acid)

- Impurity E (IMP-E, the (3S,5S) enantiomer)

- Impurity B (IMP-B, the diastereomeric mixture of (3R,5S) and (3S,5R))

2.1.2 Preparation of Solutions

- Mobile Phase: Precisely combine n-hexane, ethanol, and formic acid in the ratio 90:10:0.1 (v/v/v). Mix thoroughly and degas by sonication.

- Diluent: Prepare a mixture of n-hexane and ethanol in a 50:50 (v/v) ratio.

- Standard Solution: Accurately weigh an amount of ATV calcium salt equivalent to about 5.8 mg of ATV free acid. Dissolve in 0.1 mL of methanol and dilute to a final volume of 1.0 mL with the diluent. This yields a test solution concentration of approximately 5.8 mg/mL.

- System Suitability Solution: Prepare a solution spiked with the enantiomeric impurity (IMP-E) at the specified limit (e.g., 0.15%).

2.1.3 Chromatographic Conditions and Procedure

- Column Oven Temperature: Set to 35 °C.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.

- Injection Volume: 5 µL.

- Equilibration: Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

- Analysis: Inject the standard and sample solutions. A typical elution order is the (3R,5R) enantiomer (ATORVASTATIN), followed by the (3S,5S) enantiomer (IMP-E), and the (3R,5S)/(3S,5R) diastereomers (IMP-B), with all peaks eluting within 35 minutes [1].

2.1.4 Method Validation Summary

The method has been partially validated, demonstrating [1]:

- Linearity: Excellent correlation (R² > 0.999) over a range of 4.4 µg/mL to 1000 µg/mL.

- Sensitivity: A signal-to-noise ratio of 20 at 4.4 µg/mL (0.075% of the test concentration), confirming adequate detection capability for low-level impurities.

Fast RP-HPLC Method for Atorvastatin and Impurities

This method is designed for high-throughput quality control, enabling the simultaneous determination of atorvastatin and its related substances in a single, rapid run [2].

2.2.1 Materials and Equipment

- HPLC System: Standard HPLC system. The method is optimized for use with modern core-shell (superficially porous particle, SPP) columns, which provide high efficiency without the high backpressure of sub-2µm fully porous particles.

- Analytical Column: A core-shell C18 column, e.g., 100 mm × 4.6 mm, 2.2 µm.

- Chemicals:

- Acetonitrile, HPLC grade

- Tetrahydrofuran (THF), HPLC grade (optional, as the method aims to avoid it)

- Potassium Dihydrogen Phosphate or Formic Acid

- Phosphoric Acid or Ammonium Hydroxide for pH adjustment

2.2.2 Preparation of Solutions

- Mobile Phase A: 15 mM Phosphate Buffer or 0.05% Formic Acid, adjusted to pH 4.0 - 4.1 with dilute phosphoric acid or ammonium hydroxide. This specific pH is critical for achieving resolution between critical impurity pairs [2].

- Mobile Phase B: Acetonitrile.

- Gradient Program: A linear gradient is used, for example:

- Time (min) / %B: 0/20, 10/60, 12/80, 14/20, 15/20 (for re-equilibration).

- Diluent: A solvent mixture compatible with the initial mobile phase conditions (e.g., water-acetonitrile).

- Standard and Sample Solutions: Prepared at appropriate concentrations in the diluent.

2.2.3 Chromatographic Conditions and Procedure

- Column Temperature: Ambient or controlled (e.g., 25-30 °C).

- Flow Rate: Typically 1.0 - 1.5 mL/min (optimize based on column backpressure).

- Detection Wavelength: 244 nm (as per EP) or another suitable UV maximum.

- Injection Volume: 2 µL (as low injection volumes are beneficial with high-efficiency columns).

- Analysis: Perform the gradient elution. The total run time, including column re-equilibration, is less than 15 minutes [2].

The following workflow diagram illustrates the key stages of the analytical process for the enantiomeric purity testing of atorvastatin, from sample preparation to data analysis and interpretation.

Troubleshooting and Best Practices

- Peak Tailing or Broadening: Ensure the mobile phase is prepared fresh and precisely. Verify that the column is not overloaded; if necessary, dilute the sample further. Check column efficiency with a standard test mixture.

- Retention Time Drift: In normal-phase methods, strict control of water content in solvents is crucial. Use anhydrous, HPLC-grade solvents and ensure the system is sealed from atmospheric moisture. Temperature control is also vital for reproducibility.

- High Backpressure: Filter all mobile phases and samples through 0.45 µm (or 0.22 µm) membranes. If using the fast RP-HPLC method with a core-shell column, guard columns are highly recommended to prolong column life.

- Inadequate Resolution: For the improved normal-phase method, fine-tuning the ethanol percentage (e.g., between 9-11%) can optimize resolution. For the RP-HPLC method, the pH of the aqueous buffer is the most critical parameter and should be adjusted with precision [2].

- Column Care: Always flush and store chiral columns according to the manufacturer's recommendations to maintain performance and longevity.

References

HMG-CoA Reductase Inhibition Assay: Application Notes and Detailed Protocol

Introduction

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonate using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. This reaction is the committed step in cholesterol biosynthesis, making HMG-CoA reductase a primary therapeutic target for managing hypercholesterolemia. Inhibitors of this enzyme, collectively known as statins, are first-line lipid-lowering agents and represent one of the most widely prescribed drug classes globally.

The HMG-CoA reductase inhibition assay is a fundamental tool in pharmaceutical research and development, serving multiple critical functions. It enables the screening and discovery of novel inhibitory compounds from synthetic or natural sources, facilitates the pharmacological profiling of drug candidates, and supports pharmacokinetic and toxicokinetic studies by quantifying active drug concentrations in biological matrices. Furthermore, refined applications of this assay contribute to quality control of pharmaceutical preparations containing statins.

This document provides a comprehensive technical resource for researchers, detailing established assay methodologies, validation parameters, and advanced applications. The protocols described herein are derived from peer-reviewed scientific literature and have been successfully implemented in industrial and academic settings for the development and analysis of HMG-CoA reductase inhibitors.

Assay Methodologies and Principles

HMG-CoA reductase activity can be monitored through several methodological approaches, each with distinct advantages and applications. The primary methods include enzyme inhibition assays, chromatographic techniques, and computational predictive models.

Enzyme Inhibition Assay Principle

The fundamental principle of the enzyme inhibition assay involves incubating the HMG-CoA reductase enzyme with its substrate, HMG-CoA, in the presence of NADPH. The enzyme catalyzes the conversion of HMG-CoA to mevalonate, with simultaneous oxidation of NADPH to NADP⁺. The rate of this reaction is directly proportional to the decrease in NADPH absorbance, which can be measured spectrophotometrically at 340 nm. In the presence of a competitive inhibitor, the reaction rate decreases, resulting in a slower decline in NADPH absorbance. This change in rate is used to calculate the degree of enzyme inhibition [1] [2].

Complementary Methodologies

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method directly quantifies the reaction product, mevalonolactone (MVAL), offering high sensitivity and specificity. It is particularly valuable for validating inhibition results and analyzing complex biological samples [3].

- Robotic Automation: Automated robotic systems (e.g., Tecan Genesis workstation) enhance throughput, reproducibility, and mechanical stability for high-volume sample analysis, such as in clinical studies [2].

- Computational Predictions: Quantitative Structure-Activity Relationship (QSAR) models use machine learning to predict the HMG-CoA reductase inhibitory activity of compounds based on their chemical structures, enabling virtual screening of large compound libraries [4] [5].

Detailed Experimental Protocols

Standard Spectrophotometric Enzyme Inhibition Assay

This protocol is adapted from validated methods used for quantitation of statins in plasma matrices and for in vitro inhibition screening [1] [6].

3.1.1 Reagents and Materials

- Enzyme Source: Rat liver microsomes (commercially available) or purified human HMG-CoA reductase.

- Substrate Solution: 1.0-1.5 mM HMG-CoA in assay buffer.

- Cofactor Solution: 0.2-0.3 mM NADPH in assay buffer.

- Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

- Test Compounds: Inhibitors (e.g., statins, novel compounds) dissolved in appropriate solvent (e.g., DMSO, ethanol). Final solvent concentration should not exceed 1%.

- Positive Control: Pravastatin or simvastatin (active hydroxy-acid form).

- Equipment: UV-Visible spectrophotometer or plate reader capable of measuring absorbance at 340 nm, temperature-controlled incubator or spectrophotometer cuvette chamber, microcentrifuge tubes, or 96-well plates.

3.1.2 Procedure

Reaction Mixture Preparation:

- Prepare the master reaction mixture in assay buffer containing 12 μM HMG-CoA and 4 μM NADPH [6].

- Pre-incubate the reaction mixture with the test compound (inhibitor) at 37°C for 5-15 minutes.

Enzyme Addition and Reaction Initiation:

Absorbance Measurement:

- Immediately monitor the decrease in NADPH absorbance at 340 nm for 10-15 minutes at 37°C.

- Record absorbance at 30-second to 1-minute intervals.

Controls:

- Test Blank: Contains all components except the enzyme.

- Negative Control: Contains all components except the inhibitor (vehicle only).

- Positive Control: Contains a known inhibitor (e.g., pravastatin).

Data Calculation:

- Calculate the reaction rate (ΔA/min) for both negative control (V₀) and test samples (Vᵢ).

- Determine the percentage inhibition using the formula:

- Generate dose-response curves with multiple inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

LC-MS/MS-Based Activity Assay

This method provides direct quantification of the mevalonate product with higher sensitivity, suitable for precise kinetic studies and complex sample matrices [3].

3.2.1 Reagents and Materials

- Special Reagents: Deuterated internal standard (MVAL-D7), lovastatin acid as reference inhibitor.

- LC-MS/MS System: Liquid chromatography system coupled with tandem mass spectrometer.

- Chromatography Column: Reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm).

3.2.2 Procedure

Enzyme Reaction:

- Set up the reaction as described in section 3.1.2, but terminate the reaction after a specific incubation period (e.g., 50 minutes) by adding 100 μL of 2 M HCl.

- Convert the produced mevalonic acid to mevalonolactone (MVAL) by incubating at 37°C for 30 minutes.

Sample Preparation:

- Add the internal standard (MVAL-D7, 50 ng).

- Extract MVAL with 1 mL ethyl acetate by vortexing for 10 minutes.

- Centrifuge at 10,000 × g for 5 minutes.

- Transfer the organic layer and evaporate to dryness under nitrogen stream.

- Reconstitute the residue in 100 μL mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

- Chromatography: Use a gradient elution with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Flow rate: 0.3 mL/min.

- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

- Transitions: Monitor m/z 147.0 → 59.1 for MVAL and m/z 154.0 → 59.1 for MVAL-D7 [3].

Quantification:

- Generate a calibration curve using standard MVAL solutions (concentration range: 0.005-1.000 μg/mL).

- Calculate the amount of MVAL produced in each sample from the calibration curve.

- Determine enzyme activity and inhibition as described in section 3.1.2.

Automated Robotic Inhibition Assay

For high-throughput analysis of plasma samples from clinical studies, an automated robotic assay can be implemented [2].

3.3.1 System Configuration

- Robotic Workstation: Tecan Genesis 200 equipped with eight probes and customized hardware.

- Software: Customized computer program for data calculation.

3.3.2 Procedure

Sample Preparation:

- Isolate inhibitors from plasma by protein precipitation using acetonitrile.

- Centrifuge and transfer the supernatant for analysis.

Automated Assay:

- The robotic system automatically dispenses plasma extract, NADPH, HMG-CoA substrate, and enzyme.

- Mixes the components and monitors the absorbance change at 340 nm.

- Calculates the concentration of inhibitors based on a calibration curve.

Validation Parameters:

- Assay precision and accuracy are determined using quality control samples.

- The assay is validated over concentration ranges of 0.4-20 ng/mL and 2-50 ng/mL for different statins [2].

Data Analysis and Validation

Quantitative Analysis of Inhibitory Activity

The quantitative data obtained from HMG-CoA reductase inhibition assays provides essential parameters for evaluating inhibitor potency and enzyme kinetics.

Table 1: Experimentally Determined IC₅₀ Values for Known HMG-CoA Reductase Inhibitors

| Compound | IC₅₀ Value | Assay Type | Reference |

|---|---|---|---|

| Pravastatin | 40.6 nM | In vitro, spectrophotometric | [6] |

| Caffeic Acid | 10.162 μM | In vitro, spectrophotometric | [6] |

| Rosuvastatin | pIC₅₀ = 8.43 (3.7 nM) | C3D-QSAR prediction | [4] |

| Simvastatin | Clinical endpoint reduction | Robotic inhibition assay | [2] |

Table 2: Validation Parameters for HMG-CoA Reductase Inhibition Assays in Different Plasma Matrices

| Parameter | Human Plasma | Dog Plasma | Rat Plasma | Mouse Plasma |

|---|---|---|---|---|

| Precision (CV%) | 10.4% - 14.5% | 4.89% - 10.6% | 2.68% - 8.62% | 3.68% - 8.96% |

| Accuracy (% Relative Error) | Within ±6.25% | Within ±8.13% | Within ±5.00% | Within ±5.38% |

| Quantitation Range | 0.36 - 16 ng/mL | 0.36 - 16 ng/mL | 0.36 - 16 ng/mL | 0.36 - 16 ng/mL |

| Reference | [1] | [1] | [1] | [1] |

Kinetic Analysis of Enzyme Inhibition

To determine the mechanism of inhibition, kinetic parameters are calculated from the assay data:

Michaelis-Menten Kinetics:

- Measure initial reaction rates at various substrate concentrations in the absence and presence of inhibitor.